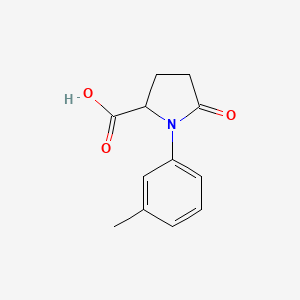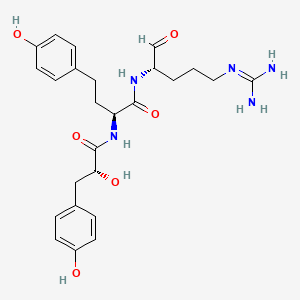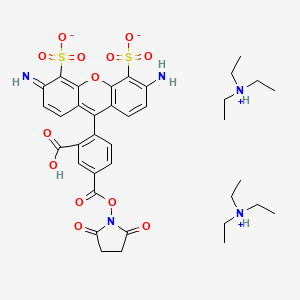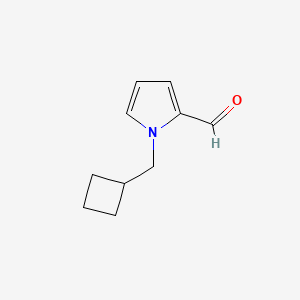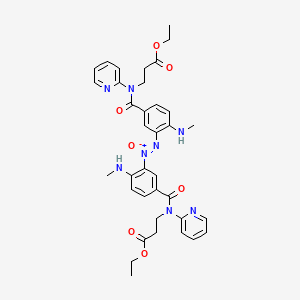
(Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide is a complex organic compound that features a diazene core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide typically involves multiple steps:
Formation of the Diazene Core: The diazene core can be synthesized through the reaction of appropriate aromatic amines under oxidative conditions.
Functional Group Addition: The ethoxy-oxopropyl, pyridin-2-yl, and carbamoyl groups are introduced through a series of substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry (Z-configuration).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazene core.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Various substitution reactions can occur, especially at the aromatic rings and the pyridinyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its interactions with biomolecules or its potential as a biochemical probe.
Medicine
Industry
In industry, it might be used in the synthesis of advanced materials or as a specialty chemical in various processes.
作用机制
The mechanism of action of (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
- (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene
- (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which could confer unique chemical and biological properties.
属性
分子式 |
C36H40N8O7 |
|---|---|
分子量 |
696.8 g/mol |
IUPAC 名称 |
[5-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylcarbamoyl]-2-(methylamino)phenyl]-[5-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylcarbamoyl]-2-(methylamino)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C36H40N8O7/c1-5-50-33(45)17-21-42(31-11-7-9-19-39-31)35(47)25-13-15-27(37-3)29(23-25)41-44(49)30-24-26(14-16-28(30)38-4)36(48)43(22-18-34(46)51-6-2)32-12-8-10-20-40-32/h7-16,19-20,23-24,37-38H,5-6,17-18,21-22H2,1-4H3 |
InChI 键 |
GGRJNRGFCHCYEW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N=[N+](C3=C(C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)NC)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
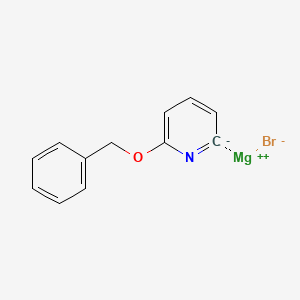
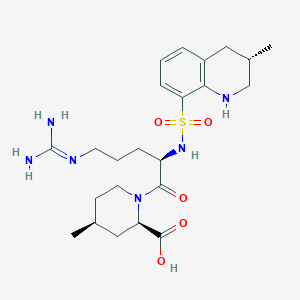
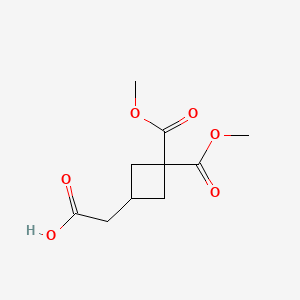

![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
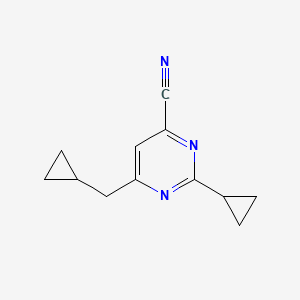
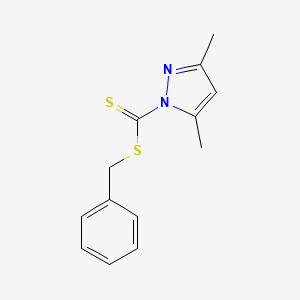
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)

